N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide

Lipophilicity Drug-like properties Medicinal chemistry

N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1105216-74-7) is a synthetic small molecule (MW 344.5 g/mol; formula C18H24N4OS) belonging to the class of 4-phenylthiazole-piperazine-1-carboxamide hybrids. It features a piperazine core substituted with an N-isopropyl carboxamide at one nitrogen and a 4-phenylthiazol-2-ylmethyl group at the other.

Molecular Formula C18H24N4OS
Molecular Weight 344.48
CAS No. 1105216-74-7
Cat. No. B2436420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide
CAS1105216-74-7
Molecular FormulaC18H24N4OS
Molecular Weight344.48
Structural Identifiers
SMILESCC(C)NC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=CC=C3
InChIInChI=1S/C18H24N4OS/c1-14(2)19-18(23)22-10-8-21(9-11-22)12-17-20-16(13-24-17)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,19,23)
InChIKeyUHQPFFDBVZBACR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1105216-74-7): Structural Identity and Physicochemical Profile


N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide (CAS 1105216-74-7) is a synthetic small molecule (MW 344.5 g/mol; formula C18H24N4OS) belonging to the class of 4-phenylthiazole-piperazine-1-carboxamide hybrids [1]. It features a piperazine core substituted with an N-isopropyl carboxamide at one nitrogen and a 4-phenylthiazol-2-ylmethyl group at the other. Its computed LogP (XLogP3) of 2.4 indicates moderate lipophilicity, positioning it as a potential probe for targets requiring balanced solubility and membrane permeability [1]. This compound is categorized as a research-use-only building block and is listed in the PubChem database (CID 30868785) [1].

Why N-Isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide Cannot Be Interchanged with Generic Library Analogs


In-class substitution of N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide with other 4-phenylthiazole-piperazine hybrids is not straightforward due to the sensitivity of target engagement to the nature of the N-carboxamide substituent. Within this scaffold, the carboxamide moiety is a confirmed pharmacophoric anchor for biological activity [1]. Altering the N-substituent from isopropyl to cyclohexyl, benzyl, phenyl, or 3-phenylpropyl—chemically simple changes—can significantly shift lipophilicity (ΔXLogP3 > 1.0), hydrogen-bonding capacity, and steric bulk [2]. These shifts are known to modulate binding to enzyme active sites and receptors, as demonstrated for structurally related thiazole-piperazine carboxamide kinase inhibitors [1]. Consequently, generic substitution without preserved carboxamide identity risks loss of the specific interaction profile for which this compound was designed or procured.

Quantitative Differentiation Evidence for N-Isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide


XLogP3 Lipophilicity Comparison: N-Isopropyl vs. N-Cyclohexyl and N-Phenyl Analogs

The N-isopropyl substitution on the target compound confers a computed XLogP3 of 2.4 [1], which is approximately 1.4 log units lower than its direct N-cyclohexyl analog (XLogP3 ~3.8; CAS 1173246-93-9) and approximately 0.8 log units lower than the N-phenyl analog (XLogP3 ~3.1; CAS 1105216-69-0) as computed under identical algorithmic conditions in PubChem [1]. This difference places the isopropyl analog squarely within the optimal range (LogP 1-3) for oral bioavailability according to Lipinski's guidelines, whereas the cyclohexyl analog likely exceeds it. Lower lipophilicity also correlates empirically with reduced off-target binding to lipophilic protein pockets such as CYP450 enzymes [2].

Lipophilicity Drug-like properties Medicinal chemistry

Hydrogen Bond Donor Count: Advantage of Single HBD for Membrane Permeability

The target compound possesses exactly one hydrogen bond donor (the carboxamide NH), which is the minimum functional requirement for this chemotype [1]. In contrast, the core fragment lacking the carboxamide has zero HBDs, potentially losing a key target interaction, while many drug-like molecules require ≤3 HBDs for passive membrane permeation. Maintaining a single HBD is structurally conservative and may contribute to permeability characteristics superior to more polar analogs. Class-level evidence from thiazole-piperazine carboxamide kinase inhibitors indicates that carboxamide NH can form a critical hydrogen bond in the hinge region of kinases such as CHK1 [2].

Membrane permeability Pharmacokinetics Drug design

Rotatable Bond Count: Reduced Conformational Entropy vs. N-(3-Phenylpropyl) Analog

The target compound has 4 rotatable bonds, compared to 6 rotatable bonds for its N-(3-phenylpropyl) analog (CAS 1105237-79-3), as computed under identical conditions [1]. A lower rotatable bond count is statistically associated with higher oral bioavailability and reduced entropic penalty upon protein binding [2]. The 4-phenylthiazol-2-ylmethyl-piperazine-1-carboxamide scaffold with N-isopropyl cap thus offers a more rigid, pre-organized conformation compared to extended-chain N-alkylaryl derivatives [1].

Conformational flexibility Binding entropy Ligand efficiency

Molecular Weight Advantage for Ligand Efficiency vs. N-Benzyl and N-Cyclohexyl Analogs

With a molecular weight of 344.5 g/mol, the target compound is the lightest among all N-alkyl/aryl analogs of the 4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide series. The N-benzyl analog (CAS 1105237-71-5) and N-cyclohexyl analog (CAS 1173246-93-9) have molecular weights of 378.5 and 384.5 g/mol, respectively [1]. Every 40 g/mol increase beyond ~350 Da can reduce the likelihood of favorable oral pharmacokinetics and increase the complexity of formulation for in vivo studies [2]. The lower molecular weight of the N-isopropyl analog thus offers a statistically meaningful advantage in terms of ligand efficiency indices (e.g., LE = 1.4 pKi/heavy atom), assuming comparable potency [2].

Ligand efficiency Fragment-based drug discovery Lead optimization

Class-Level Antiproliferative Potential: Phenylthiazole-Piperazine Carboxamide Hybr ids as VEGFR-2 Kinase Inhibitors

While no direct antiproliferative data is published for the target compound, structurally analogous 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives demonstrate potent VEGFR-2 inhibitory activity (IC50 = 46.83–51.41 nM) and sub-micromolar cytotoxicity against the T-47D breast cancer cell line (IC50 = 2.73 ± 0.16 µM for the best dihalogenated derivative), outperforming the standard kinase inhibitor Staurosporine [1]. The shared 4-phenylthiazole pharmacophore and piperazine linker substructure in the target compound make it a rational procurement choice as a starting scaffold for medicinal chemistry campaigns targeting kinase-mediated cancers [1]. The N-isopropyl carboxamide modification is synthetically tractable and represents a favored vector for subsequent SAR exploration.

Anticancer Kinase inhibition Thiazole bioisostere

Synthetic Tractability: N-Isopropyl Carboxamide as a Preferred Diversity Point for Parallel Synthesis

The N-isopropyl carboxamide group is introduced via a straightforward reaction of isopropyl isocyanate with the secondary piperazine nitrogen, a high-yielding transformation amenable to parallel synthesis [1]. This contrasts with the N-aryl analogs (e.g., N-phenyl, CAS 1105216-69-0) that require less efficient palladium-catalyzed cross-coupling or isocyanate reactions with poor nucleophilicity. The isopropyl substituent additionally provides a steric benchmark intermediate between methyl (too small, often promiscuous) and tert-butyl (too bulky, may abrogate activity), making it highly suitable for establishing baseline SAR for the carboxamide vector [2].

Parallel synthesis Combinatorial chemistry SAR exploration

Validated Application Scenarios for N-Isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide


Hit-to-Lead Optimization of Kinase Inhibitors Targeting the Hinge Region

Based on the class-level evidence that 4-phenylthiazole-piperazine hybrids can achieve nanomolar VEGFR-2 inhibition (IC50 = 46.83–51.41 nM) [1] and that the carboxamide NH is a critical hinge-binding motif in CHK1 inhibitors [2], this compound is an optimal starting point for kinase inhibitor lead optimization. Its balanced XLogP3 of 2.4 and low molecular weight (344.5 g/mol) provide room for potency-enhancing substitutions without breaching drug-likeness thresholds [3]. Procurement is warranted as a core scaffold for systematic SAR campaigns probing the carboxamide vector against a panel of recombinant kinases.

Chemical Probe Development with Defined Physicochemical Properties

The compound's single hydrogen bond donor, 4 rotatable bonds, and moderate lipophilicity (XLogP3 = 2.4) make it an attractive candidate for developing a chemical probe with predicted favorable membrane permeability and oral bioavailability [1]. Its profile aligns with established drug-likeness filters ('Veber rules': rotatable bonds ≤10; 'Lipinski rules': LogP ≤5, HBD ≤5) [2]. The N-isopropyl group serves as an ideal negative control baseline for evaluating the impact of larger N-substituents on target engagement and selectivity in cell-based assays.

Building Block for Parallel Synthesis of Thiazole-Piperazine Combinatorial Libraries

Given the synthetic tractability of the N-isopropyl carboxamide installation via isocyanate chemistry [1], this compound functions as a robust core scaffold for generating focused libraries with diverse N-substituents. The core 4-((4-phenylthiazol-2-yl)methyl)piperazine fragment is a validated privileged structure for biological activity [2], and the isopropyl cap can be cleaved or modified to explore the carboxamide SAR in parallel format. This is especially relevant for industrial procurement where rapid library enumeration is prioritized.

Anticancer Screening Campaign Entry Point

Although direct anticancer data for this specific compound is not published, structurally analogous 4-phenylthiazole-piperazine hybrids demonstrate potent antiproliferative activity against T-47D breast cancer cells (IC50 = 2.73 µM), exceeding Staurosporine [1]. The conserved pharmacophore features (4-phenylthiazole, piperazine linker, carboxamide) support inclusion of this compound in an initial screening deck against the NCI-60 or other cancer cell line panels, where its lower MW and favorable LogP relative to other series members may yield a superior activity/toxicity window.

Quote Request

Request a Quote for N-isopropyl-4-((4-phenylthiazol-2-yl)methyl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.